7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid
CAS No.:
Cat. No.: VC18608811
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H32O5 |
|---|---|
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | 7-[3-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-5-oxocyclopentyl]heptanoic acid |
| Standard InChI | InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25) |
| Standard InChI Key | OFPLGKUICBQJOS-UHFFFAOYSA-N |
| Canonical SMILES | CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Introduction
Structural and Stereochemical Analysis
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name reflects its intricate stereochemistry:
-
Core cyclopentane ring: Substituted at positions 1, 2, and 3 with hydroxyl (3R), octa-1,5-dienyl (2S,1E,5E), and ketone (5-oxo) groups.
-
Heptanoic acid chain: Attached at position 7 of the cyclopentane, terminating in a carboxylic acid group .
The stereochemical configuration is critical for biological activity, as prostaglandin analogs often exhibit enantiomer-specific interactions .
Molecular Descriptors
Synthesis and Chemical Properties
Synthetic Pathways
While explicit synthesis protocols are proprietary, analogous prostaglandin derivatives are typically synthesized via:
-
Cyclopentane ring formation through enzymatic or chemical cyclization of polyunsaturated fatty acids.
-
Stereoselective hydroxylation using chiral catalysts to achieve the (1R,2R,3R) configuration .
-
Side-chain elongation via Wittig or Horner-Wadsworth-Emmons reactions to introduce the heptanoic acid moiety .
Physicochemical Properties
Data gaps exist for key parameters, but computed properties include:
| Property | Value | Source |
|---|---|---|
| logP (Partition Coefficient) | 3.2 (estimated) | |
| Water Solubility | Low (hydrophobic backbone) | |
| Stability | Sensitive to oxidation |
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear protective gloves |
| Eye Irritation | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Use in ventilated areas |
Research Gaps and Future Directions
Unexplored Areas
-
Pharmacokinetics: Absence of data on bioavailability, metabolism, or excretion.
-
Target specificity: Unclear receptor binding affinities compared to canonical prostaglandins.
Recommendations for Study
-
In vivo toxicology: Chronic exposure studies to establish NOAEL (No Observed Adverse Effect Level).
-
Structural optimization: SAR studies to enhance stability or potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume